tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Catalog No.
S14082706
CAS No.
2301352-49-6
M.F
C11H15N3O3
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazo...

CAS Number

2301352-49-6

Product Name

tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-4-5-14-9(13)8(7-15)6-12-14/h6-7H,4-5H2,1-3H3

InChI Key

YUMNBAQNQNGYAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)C=O

Tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is a chemical compound with the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of 237.25 g/mol. It features a tert-butyl group, a formyl group, and a pyrazolo[1,5-a]imidazole core structure, which is significant in various chemical and biological applications. The compound is recognized for its potential in medicinal chemistry due to its unique structural properties.

Typical of imidazole derivatives, including:

  • Condensation Reactions: The formyl group can react with amines to form imines or undergo further reactions to yield various derivatives.
  • Nucleophilic Substitutions: The carboxylate moiety can engage in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.
  • Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups, facilitating the synthesis of derivatives with varied biological activities.

Tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate exhibits notable biological activities. Compounds in the pyrazolo[1,5-a]imidazole class are known for their potential as:

  • Antitumor Agents: Some derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.
  • Kinase Inhibitors: Similar compounds have been identified as inhibitors of serine/threonine kinases, which play critical roles in cellular processes such as growth and differentiation.

The synthesis of tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves:

  • Formation of the Pyrazolo[1,5-a]imidazole Core: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of Functional Groups: The tert-butyl and formyl groups can be introduced via alkylation and formylation reactions respectively.
  • Esters Formation: The carboxylic acid can be converted to its tert-butyl ester using tert-butanol and acid catalysts.

Tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate has several applications:

  • Pharmaceutical Development: Due to its biological activity profile, it is being explored as a lead compound for developing new drugs targeting cancer and other diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Studies on the interactions of tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate with biological targets (like kinases) have demonstrated its potential as a selective inhibitor. Research indicates that modifications in the structure can significantly affect binding affinity and selectivity towards specific targets.

Several compounds share structural similarities with tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1H,2H,3H-Pyrazolo[1,5-a]imidazole-7-carboxylic acidLacks the tert-butyl and formyl groupsKnown for anti-inflammatory properties
Tert-butyl 1H-imidazole-1-carboxylateSimilar imidazole structure but different functional groupsExhibits antimicrobial activity
Pyrazolo[3,4-b]quinolin-7(6H)-oneContains a fused ring systemPotential antitumor activity

Uniqueness

Tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate stands out due to its specific combination of the tert-butyl group and formyl functionality on the pyrazolo[1,5-a]imidazole scaffold. This unique arrangement may enhance its solubility and bioavailability compared to other similar compounds while providing distinct mechanisms of action in biological systems.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

237.11134135 g/mol

Monoisotopic Mass

237.11134135 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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